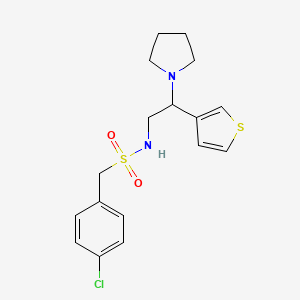
1-(4-chlorophenyl)-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-chlorophenyl)-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)methanesulfonamide is a useful research compound. Its molecular formula is C17H21ClN2O2S2 and its molecular weight is 384.94. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(4-chlorophenyl)-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)methanesulfonamide is a sulfonamide compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its synthesis, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure with a chlorophenyl group, a pyrrolidine moiety, and a thiophene ring, which are known to enhance biological activity through various mechanisms. The molecular formula is C13H18ClN3O2S.
Synthesis
The synthesis of this compound typically involves the reaction of 4-chlorobenzenesulfonamide with pyrrolidine and thiophene derivatives. Various methods have been reported, including microwave-assisted synthesis and solvent-free conditions, which enhance yield and reduce reaction time.
Anticancer Properties
Recent studies have demonstrated that compounds related to this sulfonamide exhibit significant anticancer activity. For instance, derivatives containing similar structural motifs have been tested against human liver hepatocellular carcinoma cell lines (HepG2). In vitro studies indicated that certain derivatives had selectivity index (SI) values significantly higher than methotrexate, indicating better efficacy in targeting cancer cells while sparing normal cells .
Antimicrobial Activity
The antimicrobial efficacy of related compounds has also been evaluated. For example, sulfonamide derivatives showed moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis. This suggests that the sulfonamide functional group may play a critical role in enhancing antibacterial properties .
Enzyme Inhibition
Some derivatives have demonstrated potent inhibition against acetylcholinesterase (AChE), making them potential candidates for treating neurodegenerative diseases such as Alzheimer's. The binding interactions of these compounds with AChE were elucidated through molecular docking studies, revealing strong affinity and interaction with key amino acids in the active site .
Case Studies
Several case studies highlight the biological activity of this class of compounds:
- Anticancer Study : A derivative was tested on HepG2 cells, showing a significant reduction in cell viability at low micromolar concentrations. The mechanism involved apoptosis induction through the mitochondrial pathway.
- Antimicrobial Evaluation : In another study, various sulfonamide derivatives were screened against a panel of bacterial strains. Compounds showed varying degrees of effectiveness, with some achieving MIC values comparable to standard antibiotics.
- Neuroprotective Effects : A study investigated the neuroprotective effects of pyrrolidine-containing sulfonamides in models of oxidative stress-induced neuronal damage. Results indicated that these compounds could mitigate neuronal death by reducing oxidative stress markers.
特性
IUPAC Name |
1-(4-chlorophenyl)-N-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)methanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O2S2/c18-16-5-3-14(4-6-16)13-24(21,22)19-11-17(15-7-10-23-12-15)20-8-1-2-9-20/h3-7,10,12,17,19H,1-2,8-9,11,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDOMTVNWCOYFIX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(CNS(=O)(=O)CC2=CC=C(C=C2)Cl)C3=CSC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













